molecular formula C12H15N3O3 B2373824 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine CAS No. 502133-05-3

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B2373824
CAS No.: 502133-05-3
M. Wt: 249.27
InChI Key: ZASLKPOJZFAGHA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as stirring, heating, and refluxing to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of tubulin polymerization, which plays a crucial role in cell division. This inhibition leads to antiproliferative effects, particularly in cancer cells. The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and resulting in cell cycle arrest at the G2/M phase .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The following table summarizes its activity against specific cancer types:

Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)0.08 - 12.07Strong anti-proliferation
A549 (Lung)Not specifiedAntiproliferative activity
HT-29 (Colorectal)Not specifiedAntiproliferative activity
HepG2 (Liver)Not specifiedAntiproliferative activity

The compound's effectiveness varies among different cell lines, with the MCF-7 line showing particularly high sensitivity .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing its efficacy with standard anti-inflammatory drugs like dexamethasone, it showed comparable results in reducing inflammation markers at similar concentrations .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be linked to its structural components. The presence of the trimethoxyphenyl group is critical for its binding affinity and subsequent biological effects. Research indicates that modifications to this moiety can significantly alter the compound's activity profile, highlighting the importance of SAR studies in optimizing therapeutic agents based on this scaffold .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for their anticancer activities. Compounds with similar structural features showed promising results against various cancer types.
  • Molecular Modeling : Docking studies have elucidated the binding interactions between the compound and tubulin, providing insights into how structural variations can enhance or diminish biological activity .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound in conditions such as LPS-induced inflammation, confirming its potential as a therapeutic agent .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLKPOJZFAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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